BenchChemオンラインストアへようこそ!

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Lipophilicity Medicinal Chemistry Passive Permeability

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 1121599-88-9) is a protected N-arylpiperazine building block distinguished by a sterically hindering tert-butyl carbamate (Boc) group and a meta-substituted trifluoromethyl (-CF3) phenyl ring. The compound possesses a molecular weight of 330.35 g/mol, computed LogP of 3.6, topological polar surface area (TPSA) of 32.8 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors, classifying it as a moderately lipophilic, passive-permeability-enabling scaffold.

Molecular Formula C16H21F3N2O2
Molecular Weight 330.34 g/mol
CAS No. 1121599-88-9
Cat. No. B6333036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
CAS1121599-88-9
Molecular FormulaC16H21F3N2O2
Molecular Weight330.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3
InChIKeyGRQRXGCTQLELCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characteristics of Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 1121599-88-9) for Procurement-Scientific Selection


Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 1121599-88-9) is a protected N-arylpiperazine building block distinguished by a sterically hindering tert-butyl carbamate (Boc) group and a meta-substituted trifluoromethyl (-CF3) phenyl ring [1]. The compound possesses a molecular weight of 330.35 g/mol, computed LogP of 3.6, topological polar surface area (TPSA) of 32.8 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors, classifying it as a moderately lipophilic, passive-permeability-enabling scaffold [1]. Its synthetic role is to serve as a ready-to-use, selectively deprotectable intermediate for introducing the 3-(trifluoromethyl)phenylpiperazine pharmacophore into target molecules, a motif that has demonstrated quantifiable antimicrobial activity when elaborated [2].

Why In-Class Analogs Cannot Simply Substitute Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate: A Procurement Risk Guide


In procurement, substituting this compound with a closely related analog—such as a different ring-substitution isomer, an alternative protecting group, or an unprotected piperazine—carries quantifiable risk of altering key physicochemical and biological properties. The meta-CF3 positioning on the phenyl ring critically differentiates it from ortho- or para- isomers in terms of lipophilicity-driven permeability and target engagement; a shift in substitution can change LogP by more than 0.3 units, directly impacting passive permeability predictions [1][2]. Furthermore, the Boc group is not interchangeable with other protecting groups (e.g., Cbz, Fmoc) without altering deprotection conditions, stability profiles, and the efficiency of downstream library synthesis [1]. The evidence below provides comparative data on where these differences manifest quantifiably to guide risk-mitigated selection.

Quantitative Evidence for Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate Differentiation in Procurement and Selection Decisions


Meta-Substitution Increases Lipophilicity Relative to Para- and Ortho-Isomers, Affecting Permeability Predictions

The meta-trifluoromethylphenyl substitution on the target compound results in a calculated LogP (XLogP3) of 3.6 [1]. This is higher than the computed LogP of 3.3 for the para-substituted isomer tert-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (calculated from PubChem CID data) and the 3.1 for the ortho-analog [2]. The difference of +0.3 to +0.5 LogP units translates to a predicted 2- to 3-fold increase in passive membrane permeability based on the Lipinski rule-of-five and quantitative structure-permeability relationships (QSPR), positioning the meta-isomer as a preferred choice when enhanced passive diffusion is a design goal [1].

Lipophilicity Medicinal Chemistry Passive Permeability

Meta-Trifluoromethylphenyl Fragment Yields Potent Antimycobacterial Activity: Fragment-Based Differentiator

Compounds incorporating the 4-(3-trifluoromethylphenyl)piperazin-1-yl fragment, which is directly derived from deprotection of the target compound, exhibited demonstrable in vitro activity against Mycobacterium tuberculosis H37Ra in a standardized broth microdilution assay [1]. When embedded in para-alkoxyphenylcarbamic acid esters, this meta-CF3 fragment contributed to MIC values as low as 0.5 µg/mL, while the corresponding para-fluoro and unsubstituted phenyl analogs in the same study showed significantly higher MICs (>2 µg/mL) or were inactive, indicating a minimum 4-fold potency advantage driven by the trifluoromethyl substitution pattern [1]. This positions the target building block as a gateway to incorporating a validated, potency-enhancing fragment.

Antimicrobial Mycobacterium tuberculosis Structure-Activity Relationship

Boc Protection Enables Selective Deprotection and Library Diversification with Higher Purity Retention

The tert-butyl carbamate (Boc) protecting group on the target compound allows for mild, selective deprotection using trifluoroacetic acid (TFA) without affecting the aryl-piperazine bond or the trifluoromethyl group, a well-established orthogonality advantage over alternative bases like Cbz (which requires hydrogenolysis) or Fmoc (which requires basic conditions) [1]. Commercially, the target compound is routinely supplied at a purity of 95-97% (LeYan, MolCore), which is comparable to or slightly exceeds the typical 95% purity offered for the unprotected 4-(3-(trifluoromethyl)phenyl)piperazine (CAS 30459-17-7), but with the critical added stability of the Boc group preventing premature N-alkylation and oxidation during storage and reaction setup . This stability translates to higher analytical recovery and fewer purification steps in downstream synthetic sequences.

Synthetic Chemistry Protecting Group Strategy Chemical Biology

Defined Research and Industrial Application Scenarios for Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate Based on Quantitative Evidence


CNS Drug Discovery Campaigns Requiring Optimized Passive Blood-Brain Barrier Penetration

Given its computed LogP of 3.6, which is +0.3 to +0.5 units higher than its para- and ortho-isomers, this building block is preferentially selected for synthesizing CNS-targeted compound libraries where passive diffusion across the blood-brain barrier is a primary design parameter [1]. Using the meta-isomer can increase the likelihood of achieving predicted CNS penetration (CNS MPO score) without additional structural modifications.

Antitubercular Lead Optimization Leveraging a Validated Pharmacophoric Fragment

The established antimycobacterial potency of derivatives incorporating the 3-(trifluoromethyl)phenylpiperazine fragment (MIC ~0.5 µg/mL against M. tuberculosis H37Ra) [2] makes this protected precursor a strategic starting material for focused libraries aimed at improving potency and selectivity against tuberculosis. Researchers can directly build upon this validated fragment, reducing screening time and resources compared to exploring untested arylpiperazine cores.

Parallel Synthesis and High-Throughput Medicinal Chemistry Workflows

The Boc-protected form, supplied at a stable commercial purity of 95-97% , is ideal for automated parallel synthesis platforms. The orthogonality of Boc deprotection under acidic conditions allows for sequential functionalization of the piperazine nitrogen after coupling reactions, a key advantage over Cbz or Fmoc alternatives that require incompatible deprotection conditions or lead to lower product purity during resin cleavage.

Structure-Activity Relationship (SAR) Studies on CF3-Positional Effects in Pharmacology

When conducting systematic SAR investigations on the impact of trifluoromethyl ring position on target binding and ADME properties, this compound serves as the definitive meta-substituted control. Its LogP and steric profile differ measurably from the para- and ortho-isomers [1], enabling researchers to deconvolute electronic vs. lipophilic contributions to biological activity in a controlled, head-to-head manner.

Quote Request

Request a Quote for Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.